molecular formula C12H17N2NaO3 B12646083 Sodium 1-cyclohexyl-5-ethylbarbiturate CAS No. 59960-29-1

Sodium 1-cyclohexyl-5-ethylbarbiturate

Cat. No.: B12646083
CAS No.: 59960-29-1
M. Wt: 260.26 g/mol
InChI Key: VFTILSBBLXWMQK-UHFFFAOYSA-M
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Description

Sodium 1-cyclohexyl-5-ethylbarbiturate is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. It is a sodium salt form of 1-cyclohexyl-5-ethylbarbituric acid, which belongs to the class of barbiturates that act on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-cyclohexyl-5-ethylbarbiturate typically involves the reaction of 1-cyclohexyl-5-ethylbarbituric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and sodium hydroxide is added to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-cyclohexyl-5-ethylbarbiturate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .

Scientific Research Applications

Sodium 1-cyclohexyl-5-ethylbarbiturate has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of sodium 1-cyclohexyl-5-ethylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity in the brain .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Sodium thiopental: A barbiturate used as an anesthetic agent.

    Sodium pentobarbital: Used for its sedative and hypnotic effects.

Uniqueness

Sodium 1-cyclohexyl-5-ethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its cyclohexyl and ethyl groups contribute to its unique binding affinity and efficacy at GABA receptors, differentiating it from other barbiturates .

Properties

CAS No.

59960-29-1

Molecular Formula

C12H17N2NaO3

Molecular Weight

260.26 g/mol

IUPAC Name

sodium;1-cyclohexyl-5-ethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H18N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h8-9H,2-7H2,1H3,(H,13,15,17);/q;+1/p-1

InChI Key

VFTILSBBLXWMQK-UHFFFAOYSA-M

Canonical SMILES

CCC1C(=O)[N-]C(=O)N(C1=O)C2CCCCC2.[Na+]

Origin of Product

United States

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